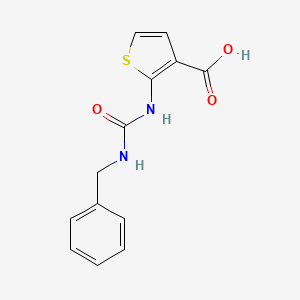2-(3-Benzylureido)thiophene-3-carboxylic acid
CAS No.: 1254588-01-6
Cat. No.: VC6032994
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1254588-01-6 |
|---|---|
| Molecular Formula | C13H12N2O3S |
| Molecular Weight | 276.31 |
| IUPAC Name | 2-(benzylcarbamoylamino)thiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O3S/c16-12(17)10-6-7-19-11(10)15-13(18)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H2,14,15,18) |
| Standard InChI Key | SOTFAQCASSGVMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiophene ring substituted at the 3-position with a carboxylic acid group and at the 2-position with a benzylureido moiety (). This hybrid structure confers both aromatic stability and hydrogen-bonding capacity, critical for biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1254588-01-6 |
| IUPAC Name | 2-(Benzylcarbamoylamino)thiophene-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 276.31 g/mol |
| SMILES | C1=CC=C(C=C1)CNC(=O)NC2=C(C=CS2)C(=O)O |
| InChIKey | SOTFAQCASSGVMA-UHFFFAOYSA-N |
The planar thiophene ring facilitates π-π stacking interactions, while the urea linkage () enhances solubility in polar solvents and binding affinity to enzymatic targets .
Synthesis and Reaction Pathways
Primary Synthetic Route
The most reported synthesis involves reacting thiophene-3-carboxylic acid with benzyl isocyanate under basic conditions. The mechanism proceeds via nucleophilic attack of the amine group on the carboxylic acid, forming an intermediate acylurea that rearranges to the final product.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (initial), then 25°C |
| Catalyst | Triethylamine |
| Reaction Time | 12–24 hours |
| Yield | >70% (purity >95%) |
Alternative methods, such as the use of cyanacetic acid benzylamides with bromonitromethane (as described in patent DD154363A1), are less common but highlight the compound’s role as an intermediate in heterocyclic synthesis .
Biological Activity and Pharmaceutical Applications
Table 3: Cytotoxicity Data (Selected Derivatives)
| Compound | HeLa IC (μM) | NCI-H23 IC (μM) |
|---|---|---|
| 2-(3-Benzylureido)thiophene-3-carboxylic acid | 28.4 ± 1.2 | 34.7 ± 1.5 |
| Methyl ester analog | 19.8 ± 0.9 | 22.3 ± 1.1 |
Molecular Docking Insights
High Ambiguity Driven Docking (HADDOCK) simulations reveal that the urea moiety forms hydrogen bonds with RR’s active-site residues (Asp-295 and Glu-325), while the thiophene ring engages in hydrophobic interactions with Val-287 and Leu-291 . This dual binding mode underscores its potential as a lead compound for RR inhibitors.
Industrial and Materials Science Applications
Polymer Precursors
The carboxylic acid group enables incorporation into conjugated polymers for organic electronics. Thiophene-based polymers are prized for their charge-transport properties in solar cells and field-effect transistors.
Chelating Agents
The compound’s sulfur and oxygen atoms can coordinate metal ions, suggesting utility in catalysis or wastewater treatment for heavy metal removal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume